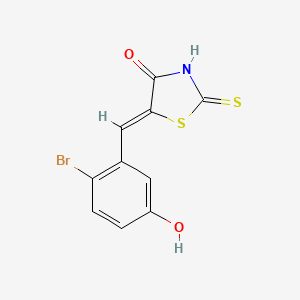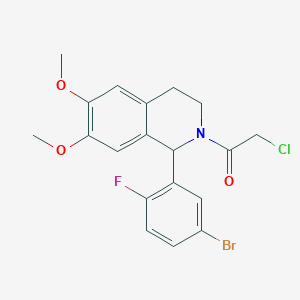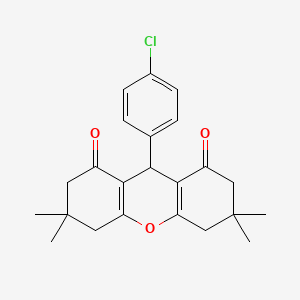![molecular formula C22H12N2O4 B6124373 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6124373.png)
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as NBI-74330, is a chemical compound that belongs to the family of isoquinolines. This compound has attracted a lot of attention from researchers due to its potential applications in the field of medicine and drug development.
作用機序
The mechanism of action of 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, it is believed that 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione works by inhibiting the activity of certain enzymes that are involved in various biological processes. For example, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting the activity of this enzyme, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can prevent the growth of cancer cells.
Biochemical and Physiological Effects:
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have various biochemical and physiological effects. Studies have shown that 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS) and prevent oxidative stress in cells. In addition, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to improve cognitive function and reduce inflammation in animal models.
実験室実験の利点と制限
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has low side effects. However, there are also some limitations to using 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
将来の方向性
There are several future directions for research on 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in cancer patients. Another area of interest is its neuroprotective properties. Studies are needed to determine whether 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new derivatives of 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione that may have improved pharmacological properties.
合成法
The synthesis of 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves a series of chemical reactions that start with the condensation of 2-naphthylamine and 2-nitrobenzaldehyde to form the intermediate 2-(2-naphthyl)-6-nitrobenzaldehyde. This intermediate is then cyclized with phthalic anhydride to form the final product, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. The synthesis of 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been optimized to yield high purity and high yield.
科学的研究の応用
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been investigated for its potential applications in the treatment of various diseases. Studies have shown that 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can prevent the death of neurons in the brain. In addition, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
特性
IUPAC Name |
2-naphthalen-2-yl-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O4/c25-21-17-7-3-6-16-19(24(27)28)11-10-18(20(16)17)22(26)23(21)15-9-8-13-4-1-2-5-14(13)12-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRNLEJIORORDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-2-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6124291.png)
![2-ethyl-3-(2-hydroxyethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6124297.png)

![(3R*,4R*)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B6124325.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-pyridinamine](/img/structure/B6124327.png)
![N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6124340.png)

![2-[2-({[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6124353.png)
![[1-(2,5-dimethylbenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6124360.png)
![1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6124364.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6124371.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B6124380.png)
![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B6124384.png)
